

Physicochemical properties and stability of the Aconitinum molecule

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Compound of Interest

Compound Name: Aconitinum

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An In-depth Technical Guide to the Physicochemical Properties and Stability of the **Aconitinum** Molecule

This guide provides a comprehensive overview of the core physicochemical properties and stability of aconitine, a potent neurotoxin and cardiotoxin. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key molecular interactions and analytical workflows.

Physicochemical Properties of Aconitine

Aconitine is a complex C19-norditerpenoid alkaloid derived from plants of the Aconitum genus. [1] Its intricate structure dictates its chemical and physical behavior, including its solubility and interaction with biological targets. Key physicochemical properties are summarized below.

Property	Value	References
Chemical Formula	C ₃₄ H ₄₇ NO ₁₁	[1]
Molar Mass	645.74 g/mol	[2][3]
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	203-204 °C; 200-205 °C (with decomposition)	[1][2]
pKa	5.88 (at 25°C)	[2][4]
Optical Rotation [α] _D	+17.3° (in chloroform)	[2][4]
Solubility in Water	0.3 mg/mL (sparingly soluble)	[1][2][5]
Solubility in Ethanol	35 mg/mL	[1][5]
Solubility in Organic Solvents	Very soluble in chloroform and diethyl ether. Soluble in benzene.	[1][4]

Stability Profile of Aconitine

The stability of the aconitine molecule is highly dependent on environmental conditions such as pH, temperature, and the solvent used. The ester linkages in its structure are particularly susceptible to hydrolysis, which significantly reduces its toxicity and pharmacological activity.

Condition	Stability Profile	References
pH	Unstable in alkaline and neutral media. Extensive hydrolysis is observed at pH 7.4. The molecule is significantly more stable in acidic conditions (e.g., pH 3.0), which inhibit the cleavage of its ester bonds.	[6][7][8]
Temperature	Degrades at elevated temperatures. Heating accelerates the rate of hydrolysis. If heated in a dry state, it undergoes pyrolysis to form pyroaconitine. For long-term storage, temperatures of -20°C are recommended to prevent degradation.	[1][7][9][10]
Solvents	Stability varies by solvent. Aconitine remains intact in acetonitrile and 50% aqueous acetonitrile. However, it is unstable in methanol, where the acetoxyl group can be replaced by a methoxy group.	[1][6][7]

Experimental Protocols

Accurate analysis of aconitine requires carefully designed protocols that account for its instability. The following sections detail common methodologies for extraction, quantification, and structural elucidation.

Extraction from Plant Material to Prevent Hydrolysis

To minimize degradation during extraction, an acidic environment is crucial.

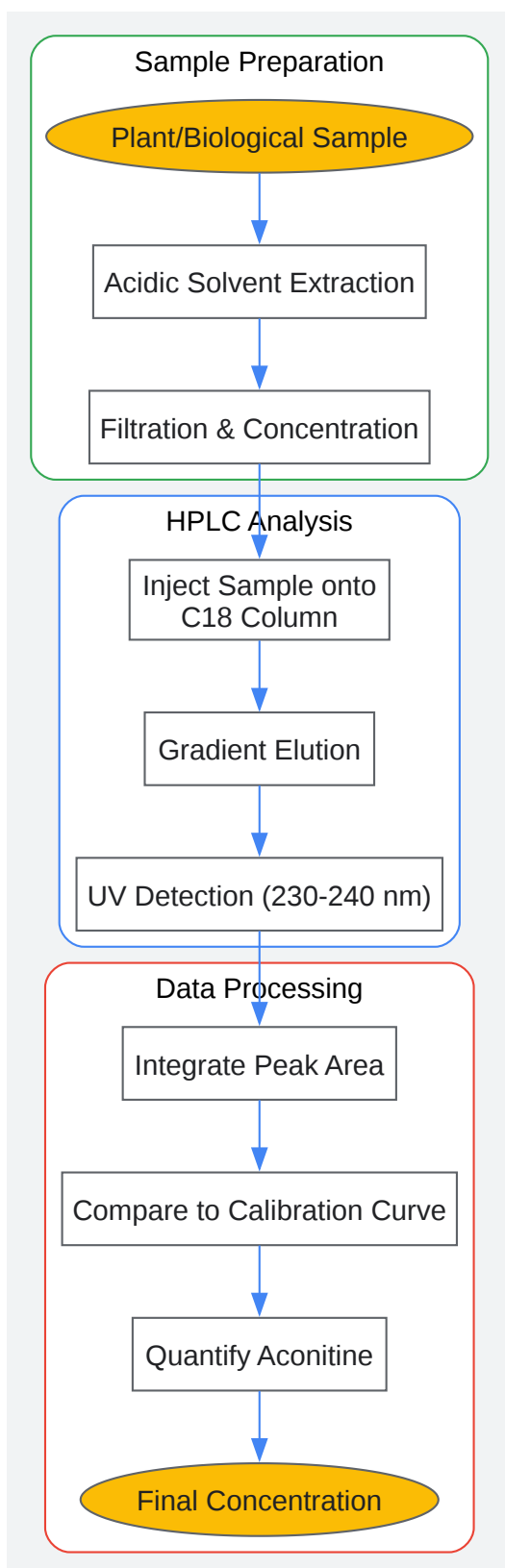
- Protocol: Acidic Alcohol Extraction[7]
 - Preparation: Grind dried plant material (e.g., Aconitum roots) to a fine powder (40-60 mesh).
 - Solvent Preparation: Prepare an acidic alcohol solution, such as a mixture of ethanol and acetic acid (85:15 v/v), adjusted to pH 3.0.
 - Extraction:
 - Place the powdered material in a round-bottom flask.
 - Add the acidic alcohol solution at a solvent-to-solid ratio of 6:1 (v/w).
 - Reflux the mixture for 1 hour.
 - Filter the extract while hot and collect the filtrate. Repeat the extraction twice more on the residue.
 - Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator, ensuring the temperature does not exceed 50°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative determination of aconitine in extracts and biological samples.[11][12]

- Protocol: Reversed-Phase HPLC[13]
 - Column: C18 reversed-phase column (e.g., 100 x 2 mm, 3 µm).
 - Mobile Phase: A gradient elution using a mixture of an organic solvent and an acidic buffer.
 - Solvent A: Acetonitrile.
 - Solvent B: Aqueous buffer containing 0.1% phosphoric acid and 0.1% triethylamine, adjusted to pH 3.0.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 230 nm or 240 nm.
- Quantification: The concentration of aconitine is determined by comparing the peak area from the sample to a calibration curve generated from certified reference standards.



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HPLC Workflow for Aconitine Analysis

Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the detection and quantification of aconitine, especially in complex biological matrices.^{[9][14]}

- Protocol: LC-MS/MS Analysis^{[14][15]}
 - Sample Preparation: Extract aconitine from the matrix (e.g., blood, urine) using solid-phase extraction (SPE) with mixed-mode cation exchange columns.
 - Chromatography: Perform chromatographic separation using an RP-C8 or RP-C18 column.
 - Mass Spectrometry:
 - Ionization: Use positive electrospray ionization (ESI+).
 - Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high specificity.
 - Transitions: Monitor the transition of the protonated molecular ion $[M+H]^+$ at m/z 646.4 to specific product ions, such as m/z 586.5 (loss of acetic acid), m/z 526.4, and m/z 368.4.

Structural Elucidation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is indispensable for the definitive structural confirmation of aconitine and its related alkaloids.

- Methodology:
 - 1D NMR: 1H and ^{13}C NMR spectra provide the fundamental framework of the molecule's structure.^{[16][17]}

- 2D NMR: Advanced techniques such as COSY (^1H - ^1H Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the complex diterpenoid skeleton.[18][19]

Molecular Mechanism of Action and Signaling Pathways

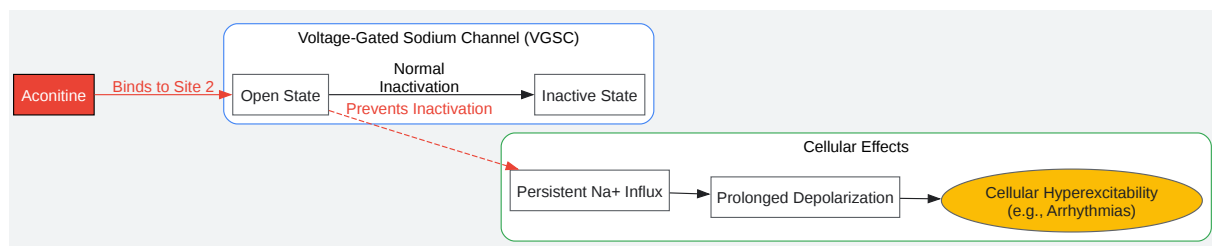
Aconitine exerts its potent toxicity primarily by targeting voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium and neurons.[20][21]

Primary Target: Voltage-Gated Sodium Channels

Aconitine binds with high affinity to neurotoxin binding site 2 on the α -subunit of the VGSC, but only when the channel is in its open state.[21] This interaction fundamentally alters channel function:

- Inhibition of Inactivation: It prevents the channel from closing, leading to a persistent influx of sodium ions.[21][22]
- Shift in Activation: It shifts the voltage dependence of channel activation to more negative potentials, causing channels to open more easily.[23]

This sustained sodium influx leads to prolonged membrane depolarization, causing cellular hyperexcitability that manifests as cardiac arrhythmias and neurological symptoms.[1][20] At higher concentrations, the persistent depolarization renders the cell membrane refractory to further action potentials, leading to paralysis.[1]



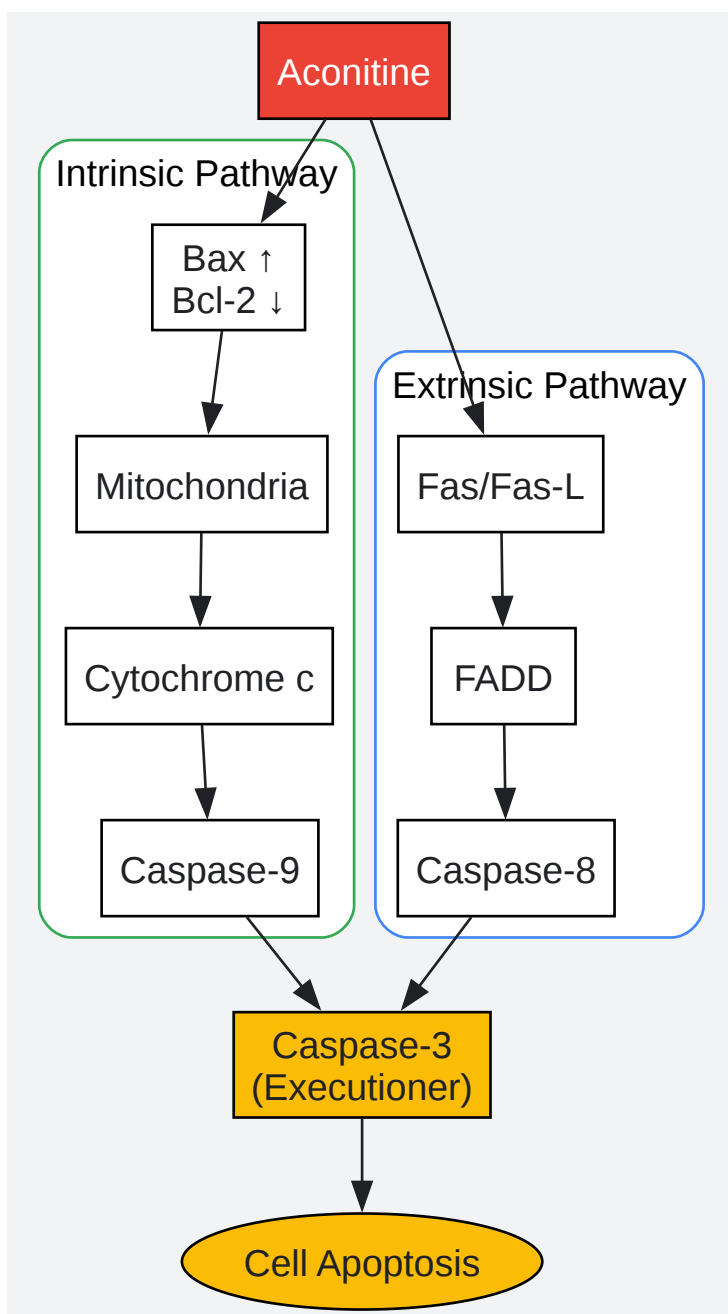
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Aconitine's Primary Mechanism of Action

Downstream Signaling and Cytotoxicity

Beyond its direct action on ion channels, aconitine triggers several downstream signaling cascades that contribute to cellular damage and apoptosis, particularly in cardiomyocytes and neuronal cells.

- **Apoptosis Induction:** Aconitine can induce programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[24] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of key executioner enzymes such as Caspase-3 and Caspase-9.[24][25]
- **Inflammation and Cardiotoxicity:** Studies have shown that aconitine activates the TNF α and NLRP3 inflammasome signaling pathways.[26][27] This leads to the production of pro-inflammatory cytokines and contributes to aconitine-induced myocardial injury.
- **Calcium Homeostasis Disruption:** The persistent sodium influx caused by aconitine disrupts intracellular calcium homeostasis, partly by affecting the function of the Na⁺/Ca²⁺ exchanger. [28] This calcium overload is a key factor in its cardiotoxic effects.



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Aconitine-Induced Apoptosis Signaling Pathways

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